Stannane, trimethyl(3-methylphenyl)-

Description

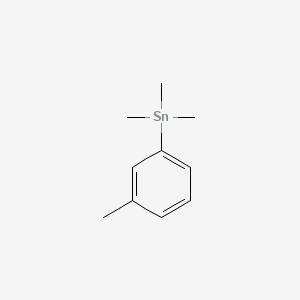

Stannane, trimethyl(3-methylphenyl)- (CAS: 937-01-9), also known as m-Tolyltrimethylstannane, is an organotin compound with the molecular formula C₁₀H₁₆Sn . It consists of a tin (Sn) atom bonded to three methyl groups and a 3-methylphenyl (m-tolyl) aromatic substituent. This compound is widely used in Stille coupling reactions, a pivotal method in polymer chemistry and organic synthesis for forming carbon-carbon bonds . Its structure balances steric accessibility and electronic modulation, making it a versatile reagent in catalytic processes.

Properties

CAS No. |

937-01-9 |

|---|---|

Molecular Formula |

C10H16Sn |

Molecular Weight |

254.94 g/mol |

IUPAC Name |

trimethyl-(3-methylphenyl)stannane |

InChI |

InChI=1S/C7H7.3CH3.Sn/c1-7-5-3-2-4-6-7;;;;/h2-3,5-6H,1H3;3*1H3; |

InChI Key |

KWGXEOLVIDRMDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)[Sn](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

The reactivity and applications of organotin compounds depend on their substituents. Below is a comparative analysis of trimethyl(3-methylphenyl)stannane with analogous stannanes:

Key Observations :

- Steric Effects : The 3-methylphenyl group in the target compound introduces moderate steric hindrance compared to bulkier substituents like tributyl groups in . This balance enhances its reactivity in transmetallation steps during Stille coupling .

- Electronic Effects : The methyl group on the phenyl ring is electron-donating, increasing electron density at the aromatic ring. This contrasts with electron-withdrawing groups like CF₃ in , which reduce nucleophilicity .

- Heteroaromatic Analogues : Stannanes with thiophene (e.g., ) or furan substituents exhibit higher nucleophilicity due to heteroatom resonance, accelerating transmetallation kinetics .

Reactivity in Stille Coupling Reactions

Stille coupling efficiency depends on the nucleophilicity and steric profile of the stannane:

- Trimethyl(3-methylphenyl)stannane demonstrates moderate reactivity in coupling reactions. Its methyl-substituted phenyl group provides sufficient electron density for transmetallation while avoiding excessive steric hindrance .

- Trimethyl(thiophen-2-yl)stannane exhibits higher reactivity due to sulfur's electron-rich nature, enabling faster Pd-Sn bond formation .

- Tributyl[3-(trifluoromethyl)phenyl]stannane shows lower reactivity in coupling due to the electron-withdrawing CF₃ group and bulky tributyl substituents, which slow transmetallation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.